

CAS 3084-21-7 chemical structure and properties.

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Compound of Interest

Compound Name: *Einecs 221-387-4*

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In-Depth Technical Guide: CAS 3084-21-7

Chemical Name: 2-[[4-(2,6-Dichloro-4-Nitrophenyl)Diazenyl-3-Methylphenyl]Methylamino]Ethanol

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for the azo dye compound identified by CAS number 3084-21-7. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identity

The compound with CAS number 3084-21-7 is chemically known as 2-[[4-(2,6-Dichloro-4-Nitrophenyl)Diazenyl-3-Methylphenyl]Methylamino]Ethanol. It is classified as a monoazo disperse dye.

Molecular Formula: $C_{16}H_{16}Cl_2N_4O_3$

Molecular Weight: 383.23 g/mol

Chemical Structure:

Caption: Chemical structure of 2-[[4-(2,6-Dichloro-4-Nitrophenyl)Diazenyl-3-Methylphenyl]Methylamino]Ethanol.

Physicochemical Properties

Detailed experimental physicochemical data for CAS 3084-21-7 is not readily available in published literature. However, based on its chemical structure as a disperse azo dye, some general properties can be inferred. Disperse dyes are characterized by low water solubility and are typically applied to hydrophobic fibers from a dispersion.[1]

For a structurally similar compound, 2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-methylanilino]ethanol (a positional isomer), the predicted XlogP is 4.2, indicating high hydrophobicity.

Table 1: Summary of Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₆ Cl ₂ N ₄ O ₃	[2]
Molecular Weight	383.23 g/mol	[2]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Low in water	Inferred from dye class[1]
XlogP (predicted for isomer)	4.2	

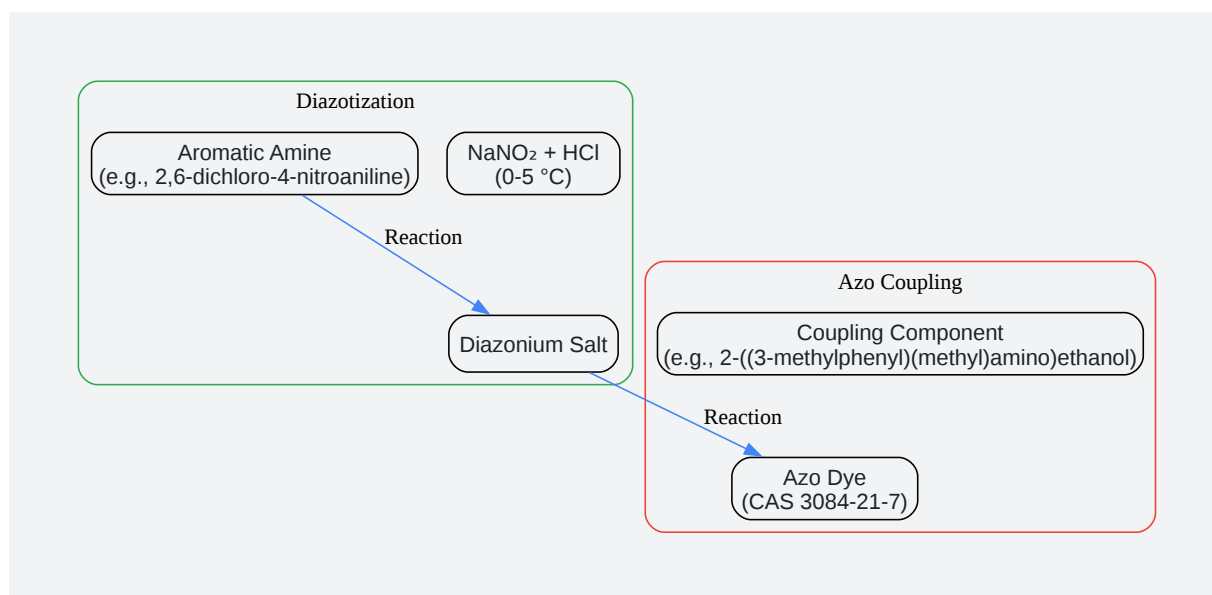
Experimental Protocols

Specific experimental protocols for the synthesis and analysis of CAS 3084-21-7 are not detailed in readily accessible scientific literature. However, a general synthetic approach for azo dyes involves two primary steps: diazotization and azo coupling.[3]

General Synthesis of Azo Dyes

Diazotization: An aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound (e.g., a phenol or an aniline derivative).



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Caption: General workflow for the synthesis of azo dyes.

Analytical Characterization

The characterization of disperse azo dyes typically involves a combination of chromatographic and spectroscopic techniques.

Table 2: Typical Analytical Methods for Azo Dye Characterization

Technique	Purpose
UHPLC-MS	Separation and identification of the compound and any impurities based on retention time and mass-to-charge ratio.
^1H NMR	Elucidation of the proton environment in the molecule, confirming the arrangement of aromatic and aliphatic protons.
^{13}C NMR	Determination of the carbon skeleton of the molecule.
FT-IR	Identification of functional groups, such as N=N (azo), N-O (nitro), C-Cl, O-H, and aromatic C-H bonds.
UV-Vis Spectroscopy	Determination of the maximum absorption wavelength (λ_{max}), which is related to the color of the dye.

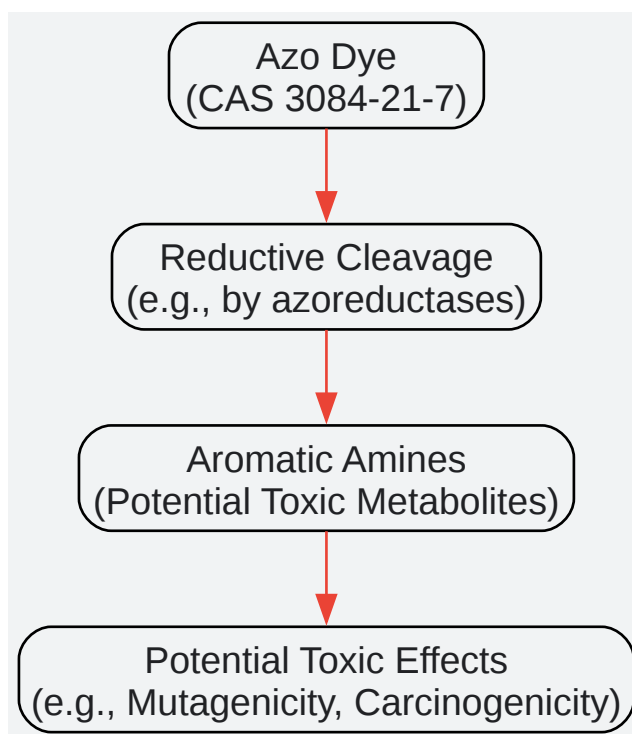
Biological Activity and Toxicity

There is no specific biological activity or toxicological data available for CAS 3084-21-7 in the public domain. However, the broader class of azo dyes has been subject to extensive toxicological evaluation.

Some azo dyes are known to be potential skin sensitizers and may have mutagenic or carcinogenic properties.[4] The toxicity of azo dyes is often associated with the reductive cleavage of the azo bond ($-\text{N}=\text{N}-$), which can lead to the formation of potentially harmful aromatic amines.[5] The presence of chloro and nitro substituents on the phenyl rings of CAS 3084-21-7 may influence its toxicological profile. Studies on structurally similar compounds, such as those containing a 2,6-dichloro-4-nitrophenyl moiety, have been conducted to assess their environmental fate and potential for bioaccumulation.[2]

A study on the ecotoxicological properties of some azo dyes indicated that the presence of nitro and chloro functional groups can contribute to toxicity.[4] For instance, a screening assessment

of a structurally analogous disperse azo dye, benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)-, indicated it to be persistent in the environment.[2]



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Caption: Metabolic activation pathway of azo dyes leading to potential toxicity.

Conclusion

CAS 3084-21-7, or 2-[[4-(2,6-Dichloro-4-Nitrophenyl)Diazenyl-3-Methylphenyl]Methylamino]Ethanol, is a monoazo disperse dye for which detailed, publicly available experimental data is scarce. Its chemical structure suggests it shares properties with other disperse dyes, including low water solubility. While a definitive toxicological profile is not established, the general characteristics of azo dyes, particularly those with halogen and nitro substituents, warrant careful handling and assessment for potential environmental and health impacts. Further experimental studies are required to fully elucidate the physicochemical properties, biological activity, and safety profile of this compound.

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